molecular formula C21H20N2O B5868066 N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B5868066
M. Wt: 316.4 g/mol
InChI Key: LTUWBPQFCSDMLS-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a cyclopropylamide substituent at the 4-position and a 4-ethylphenyl group at the 2-position of the quinoline core. The cyclopropyl group may confer metabolic stability, while the 4-ethylphenyl moiety likely enhances lipophilicity and target engagement, as seen in related structures .

Properties

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-2-14-7-9-15(10-8-14)20-13-18(21(24)22-16-11-12-16)17-5-3-4-6-19(17)23-20/h3-10,13,16H,2,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWBPQFCSDMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where ethylbenzene is reacted with a suitable quinoline derivative in the presence of a Lewis acid catalyst.

    Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound is reacted with an alkene in the presence of a zinc-copper couple.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where the quinoline derivative is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides and carboxylic acids.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Halogenated quinoline derivatives, alkylated or acylated products.

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide, are recognized for their antimicrobial activities. These compounds have been shown to inhibit bacterial growth by targeting essential bacterial enzymes or disrupting cell membrane integrity. Research indicates that quinoline derivatives can be effective against a range of pathogens, including resistant strains of bacteria.

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Quinoline derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies suggest that modifications in the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

Given the role of nitric oxide synthase (nNOS) in neurodegenerative diseases, compounds similar to this compound are being explored as nNOS inhibitors. Inhibiting nNOS may provide therapeutic benefits for conditions like Alzheimer's and Parkinson's disease by reducing neuroinflammation and oxidative stress .

Synthetic Routes

The synthesis of this compound typically involves several organic reactions, including Friedländer synthesis and amide formation techniques. These methods allow for the construction of the quinoline core followed by functionalization to yield the desired compound.

Industrial Production

In industrial settings, optimizing synthetic routes for large-scale production is crucial. Techniques such as microwave-assisted synthesis and solvent-free reactions are being employed to enhance yield and reduce environmental impact. The compound may serve as an intermediate in the production of more complex pharmaceuticals or as a building block for novel materials.

Case Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that modifications at specific positions significantly enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that N-cyclopropyl substitutions could lead to improved binding affinity at bacterial targets.

Case Study on Anticancer Properties

In vitro studies on quinoline derivatives demonstrated that certain structural modifications led to increased cytotoxicity against human cancer cell lines while sparing normal cells. The findings suggest that N-cyclopropyl substitutions could be pivotal in developing selective anticancer agents.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenyl substituent, shared with Y203-8013 , contributes to high logP values (~6.7), favoring hydrophobic interactions in biological targets.
  • Compounds with polar amine groups (e.g., 5a5, 5a6) exhibit lower logP, suggesting a trade-off between solubility and lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility: The target compound’s logP is comparable to Y203-8013 (logP = 6.735) , indicating high lipophilicity. In contrast, derivatives with morpholino (5a5) or piperazinyl (5b1) groups show improved aqueous solubility due to hydrogen-bond acceptors (e.g., 5a5: PSA ~80 Ų vs. target ~30 Ų) .
  • Metabolic Stability: Cyclopropyl groups, as in the target compound, are known to resist oxidative metabolism compared to larger alkylamines (e.g., diethylamino in 5a3) .

Biological Activity

N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a quinoline core substituted with a cyclopropyl group and an ethylphenyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, quinoline derivatives often exhibit their effects through the inhibition of key enzymes involved in cellular processes. For instance, compounds in this class have been shown to inhibit DNA gyrase and topoisomerase IV, leading to disruption of DNA synthesis in bacterial cells.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays against several cancer cell lines have shown promising results. For example, the IC50 values for this compound against different cancer cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-75.0
A5493.5
HeLa7.0

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:

  • Study on Anticancer Properties : A study evaluated a series of quinoline derivatives against neuroblastoma cells, demonstrating that modifications to the quinoline structure significantly enhanced anticancer activity. The presence of specific substituents was correlated with increased selectivity for cancer cells over normal cells .
  • Antimicrobial Assessment : Another research effort focused on synthesizing various quinoline derivatives and assessing their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that certain structural features contributed to heightened activity against multidrug-resistant organisms .

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